molecular formula C6H6O3 B6241094 methyl 3-oxocyclobut-1-ene-1-carboxylate CAS No. 1706841-26-0

methyl 3-oxocyclobut-1-ene-1-carboxylate

Cat. No.: B6241094
CAS No.: 1706841-26-0
M. Wt: 126.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxocyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield the desired product . Another method involves the use of methyl chloroformate and cyclobutanone in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes likely involve similar reaction conditions as those used in laboratory synthesis, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxocyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-oxocyclobut-1-ene-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The compound itself does not have a direct biological target but facilitates the formation of molecules that interact with specific receptors or enzymes in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a double bond in the cyclobutane ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

1706841-26-0

Molecular Formula

C6H6O3

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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